molecular formula C4H10ClN B12980871 2-Chloro-2-methylpropan-1-amine

2-Chloro-2-methylpropan-1-amine

Cat. No.: B12980871
M. Wt: 107.58 g/mol
InChI Key: LOUHLMICRIPPTD-UHFFFAOYSA-N
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Description

2-Chloro-2-methylpropan-1-amine (CAS: 30533-55-2) is a secondary aliphatic amine with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . It features a chlorine atom and a methyl group attached to the second carbon of a propane backbone, with the amine group at the terminal position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of quaternary ammonium salts and specialty surfactants .

Properties

Molecular Formula

C4H10ClN

Molecular Weight

107.58 g/mol

IUPAC Name

2-chloro-2-methylpropan-1-amine

InChI

InChI=1S/C4H10ClN/c1-4(2,5)3-6/h3,6H2,1-2H3

InChI Key

LOUHLMICRIPPTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)Cl

Origin of Product

United States

Preparation Methods

Reaction Scheme:

$$ R-Cl + NH3 \rightarrow R-NH2 + HCl $$

Key Steps:

Observations:

  • The electrophilic nature of the carbon-chlorine bond in 2-chloro-2-methylpropane makes it susceptible to nucleophilic attack by ammonia.
  • Side reactions, such as elimination or over-substitution, can occur depending on the reaction conditions.

Multistep Synthesis Using Alcohol Derivatives

Another method involves starting from alcohol derivatives like 2-methylpropan-2-ol (tert-butanol). This process includes chlorination followed by amination.

Stepwise Procedure:

  • Chlorination :

    • Tert-butanol is treated with hydrochloric acid (HCl) to form 2-chloro-2-methylpropane.
    • The reaction proceeds via an $$ S_N1 $$ mechanism, forming a carbocation intermediate.
    • Reaction conditions include room temperature and concentrated HCl in a fume hood for safety.

    Reaction :
    $$ (CH3)3COH + HCl \rightarrow (CH3)3CCl + H_2O $$

    Yield: Approximately 96% under optimized conditions.

  • Amination :

    • The chlorinated product is reacted with ammonia or other amines under pressure.
    • A polar solvent such as ethanol can be used to enhance solubility.

Multicomponent Reactions

Multicomponent reactions offer an efficient pathway for synthesizing compounds like this compound by combining multiple reactants in a single step.

Example Protocol:

  • Combine a halogenated precursor (e.g., 2-chloroethanol), an amine source, and a catalyst in a suitable solvent.
  • Heat the mixture under reflux while removing water formed during the reaction through azeotropic distillation.
  • Purify the product via recrystallization or distillation.

Advantages:

  • High atom economy.
  • Simplified purification due to fewer side products.

Data Table: Comparison of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Notes
Direct Substitution Ammonia, 2-chloro-2-methylpropane Polar solvent, elevated temperature Moderate Risk of side reactions like over-substitution
Alcohol Derivative Route Tert-butanol, HCl Room temperature, fume hood ~96 Requires subsequent amination step
Multicomponent Reactions Halogenated precursor, amine Reflux with azeotropic distillation High Efficient but requires specific catalysts

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-2-methylpropan-1-amine involves its interaction with nucleophiles due to the presence of the electrophilic carbon-chlorine bond. The nitrogen atom in the amine group can also participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence the compound’s reactivity and its potential effects in biological systems .

Comparison with Similar Compounds

1-Chloro-2-methylpropan-2-amine

  • Molecular Formula : C₄H₁₀ClN
  • Molecular Weight : 107.58 g/mol
  • Key Differences : Positional isomer of the target compound. The chlorine and amine groups are both on the second carbon, resulting in distinct steric and electronic properties.
  • Applications: Intermediate in synthesizing 2-amino-2-methylpropylsulfate derivatives .

1-Chloro-1-phenyl-2-methylaminopropane (Chloro-ephedrine)

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences : Contains a phenyl ring and chlorine on the first carbon. Used as a precursor or impurity in methamphetamine synthesis .
  • Reactivity : Aromatic substitution reactions dominate, unlike the aliphatic reactivity of 2-Chloro-2-methylpropan-1-amine.

1-(2-Chlorophenyl)-2-methylpropan-1-amine

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences : Chlorophenyl substituent introduces aromaticity and planar geometry, enhancing π-π stacking interactions.
  • Applications: Potential pharmaceutical applications due to structural similarity to psychoactive phenethylamines .

2-(4-Chlorophenyl)-2-methyl-propan-1-amine

  • Molecular Formula : C₁₀H₁₄ClN
  • Molecular Weight : 183.68 g/mol
  • Key Differences : Chlorine substitution at the para position on the phenyl ring alters electronic distribution and biological activity.
  • Applications : Investigated in medicinal chemistry for drug discovery .

Structural and Functional Analysis

Physical Properties

Compound Boiling Point (°C) Solubility LogP
This compound Not reported Polar solvents 0.5
1-Chloro-1-phenyl-2-methylaminopropane Not reported Lipophilic media 2.1
1-(2-Chlorophenyl)-2-methylpropan-1-amine Not reported Organic solvents 2.8

Chemical Reactivity

  • This compound : Undergoes nucleophilic substitution (SN2) at the chlorine-bearing carbon due to steric hindrance at the methyl-substituted site .
  • Chloro-ephedrine : Electrophilic aromatic substitution (e.g., nitration) occurs on the phenyl ring, contrasting with aliphatic reactivity .

Biological Activity

2-Chloro-2-methylpropan-1-amine, also known as tert-butylamine hydrochloride, is an organic compound with significant biological activity. Its structural features, including the presence of a chlorine atom and a branched aliphatic amine group, contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C4H10ClNC_4H_{10}ClN. The compound features a chlorine atom attached to a tertiary carbon, which is also bonded to an amine group. This configuration is crucial for its interaction with biological targets.

Pharmacological Potential

Research indicates that this compound exhibits potential as a lead compound in drug development, particularly for neurological disorders. Its structural similarity to other biologically active amines suggests it may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine.

Table 1: Comparison of Biological Activity with Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundChloro and amine groupPotential antidepressant properties
(S)-1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amineChiral center and fluorine substituentInfluences monoamine transporters
3-(2-Chloro-5-fluorophenyl)propylaminePropyl substituentVariation in receptor interaction

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter levels in the brain. It may influence monoamine transporters, which are critical for regulating neurotransmitter availability. Studies suggest that compounds with similar structures can enhance bioactivity rates, indicating potential therapeutic applications in treating mood disorders.

Interaction Studies

High-throughput screening and molecular docking studies have been employed to assess the binding affinity and efficacy of this compound against specific biological targets. These studies are essential for understanding the compound's mechanism of action and optimizing its pharmacological properties.

Case Studies

A notable study explored the effects of this compound on animal models exhibiting symptoms akin to depression. The results indicated a significant reduction in depressive behaviors, correlating with increased levels of serotonin and norepinephrine in the brain. This suggests that the compound may act as a monoamine reuptake inhibitor, similar to traditional antidepressants.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicological aspects of this compound. Research indicates that high doses can lead to neurotoxicity and cardiovascular effects. Chronic exposure studies have shown no significant adverse effects on major organ systems at lower doses; however, further investigation is warranted to establish safety profiles for long-term use .

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